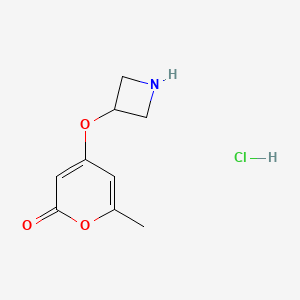

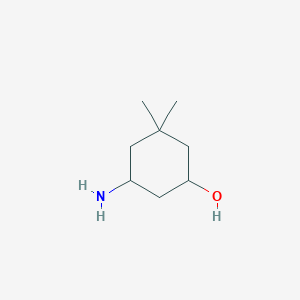

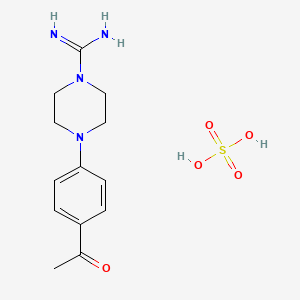

![molecular formula C7H4BrClN2O B1379887 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190318-30-9](/img/structure/B1379887.png)

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Übersicht

Beschreibung

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, involves the use of 4-chloro-7-azaindole. The reaction mixture is concentrated in dichloromethane, and 20mL of water is added. At 0°C, NaOH is added to adjust the pH to over 13. The reaction mixture is dried with a solvent, dissolved in dichloromethane, washed twice with purified water, and the organic phase is dried with anhydrous sodium sulfate. The mixture is separated by silica gel column chromatography, and the product is dried in a vacuum .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The molecular formula is C7H6N2 .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Physical And Chemical Properties Analysis

The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 . More specific physical and chemical properties of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are not available in the search results.Wissenschaftliche Forschungsanwendungen

Cancer Therapy: FGFR Inhibitors

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the migration and invasion abilities of these cells. For instance, compound 4h, a derivative, has shown significant inhibitory activity against FGFR1–4, making it a promising lead compound for cancer therapy .

Drug Design and Optimization

The low molecular weight and potent activity of certain derivatives make 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one an attractive chemotype for drug design . Its structure allows for optimization and development of new drugs targeting FGFRs, which are crucial in cancer treatment strategies .

Molecular Modeling and Simulation

In the field of computational chemistry, these compounds can be used in molecular modeling to understand the binding interactions with FGFRs. This helps in predicting the efficacy of the compounds and guiding the synthesis of new derivatives with enhanced properties .

Angiogenesis Research

FGFR signaling is also involved in angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and disease states like cancer . Studying the effects of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives on FGFR can provide insights into the regulation of angiogenesis.

Cell Proliferation and Migration Studies

Research into cell proliferation and migration is vital for understanding wound healing, tissue regeneration, and cancer metastasis. The inhibitory effects of these compounds on FGFR can be used to study these cellular processes in detail .

Development of Personalized Medicine

The specificity of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives towards different FGFR isoforms can be leveraged to develop personalized medicine approaches for cancer patients with specific FGFR mutations .

Resistance Mechanism Investigation

Cancer cells often develop resistance to therapy. Investigating how these cells adapt to FGFR inhibitors can reveal mechanisms of resistance, leading to the development of more effective treatment strategies .

Biochemical Pathway Analysis

Understanding the role of FGFR in various biochemical pathways is crucial for developing targeted therapies. These compounds can be used as tools to dissect the pathways regulated by FGFR signaling .

Wirkmechanismus

- Role : FGFRs play a crucial role in signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt.

- Specifically, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one binds to the extracellular ligand-binding domains of FGFRs, preventing FGF binding and subsequent receptor activation .

- Downstream Effects : These pathways regulate cell growth, survival, and angiogenesis. Inhibition of FGFRs disrupts these processes, affecting cancer cell behavior .

- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, which affects its therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives, including 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, could be beneficial for subsequent optimization due to their low molecular weight and potent FGFR inhibitory activity .

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVMKGUXHHDJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CN=C2NC1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

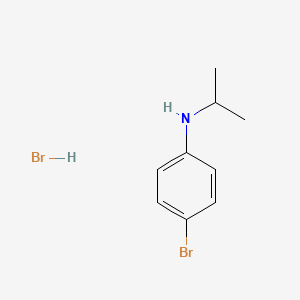

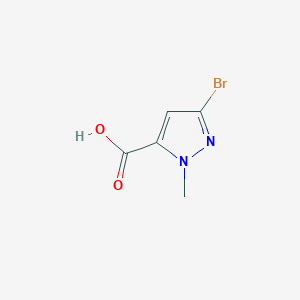

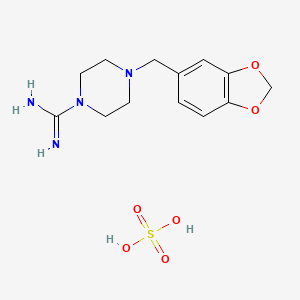

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

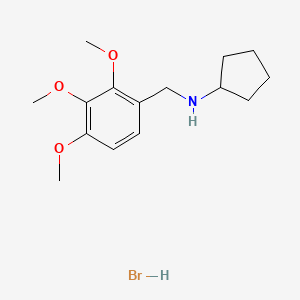

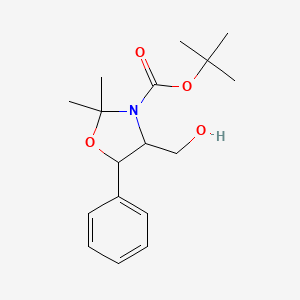

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

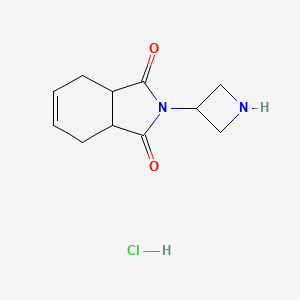

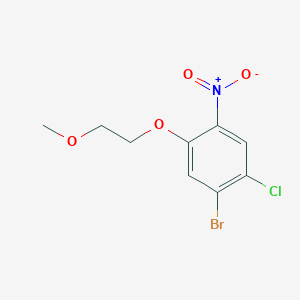

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)